1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine
Overview
Description
1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a piperazine ring substituted with a 2,4-dichlorophenoxyacetyl group and a 3-phenyl-2-propen-1-yl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine typically involves multiple steps:
Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as potassium carbonate in a solvent like acetone.
Acylation of piperazine: The 2,4-dichlorophenoxyacetic acid is then converted to its acyl chloride derivative using reagents like thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The phenyl and propenyl groups can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the carbonyl group in the acetyl moiety.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for designing drugs targeting neurological disorders or cancer.
Biological Studies: It can be used as a probe to study receptor-ligand interactions due to its ability to bind to specific molecular targets.
Material Science: The compound’s unique structure may be explored for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s acetyl group can form hydrogen bonds with active site residues, while the phenyl and propenyl groups can engage in hydrophobic interactions, stabilizing the compound within the binding pocket . These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A herbicide with a similar phenoxy structure but lacking the piperazine and propenyl groups.
Uniqueness
1-[(2,4-dichlorophenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is unique due to its combination of a piperazine ring with both a dichlorophenoxyacetyl and a phenylpropenyl group. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs like 2,4-dichlorophenoxyacetic acid or chalcones .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O2/c22-18-8-9-20(19(23)15-18)27-16-21(26)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIPIVJBBIZMNX-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362424 | |
Record name | ST50927240 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5269-27-2 | |
Record name | ST50927240 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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